molecular formula C6H10O B072154 Methyl 1-methylcyclopropyl ketone CAS No. 1567-75-5

Methyl 1-methylcyclopropyl ketone

Cat. No.: B072154
CAS No.: 1567-75-5
M. Wt: 98.14 g/mol
InChI Key: OQBCJXUAQQMTRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methylcyclopropyl ketone can be synthesized from 1-methylcyclopropane-1-carboxylic acid and methyllithium . The reaction involves the conversion of the carboxylic acid to the corresponding ketone under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of samarium diiodide induced coupling reactions . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylcyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Methyl 1-methylcyclopropyl ketone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-methylcyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The cyclopropyl ring in the molecule can undergo ring-opening reactions, which are crucial for its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl methyl ketone
  • Acetophenone
  • Kresoxim-methyl

Uniqueness

Methyl 1-methylcyclopropyl ketone is unique due to its cyclopropyl ring, which imparts distinct reactivity compared to other ketones. This structural feature allows it to participate in specific reactions that are not feasible with other similar compounds .

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBCJXUAQQMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166115
Record name Methyl 1-methylcyclopropyl ketone
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567-75-5
Record name 1-(1-Methylcyclopropyl)ethanone
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Record name Methyl 1-methylcyclopropyl ketone
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Record name 1567-75-5
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Record name Methyl 1-methylcyclopropyl ketone
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Record name Methyl 1-methylcyclopropyl ketone
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Record name Methyl 1-methylcyclopropyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 1-methylcyclopropyl ketone formation in the study?

A1: The formation of this compound during the oxythallation of 2,3-dimethyl-1,3-butadiene with thallium(III) nitrate trihydrate provides crucial evidence for the proposed reaction mechanism []. The presence of this ketone suggests a vinyl migration step occurred, leading to the formation of a cyclopropylmethyl cation intermediate. This cation then undergoes further reactions to yield the final ketone product. This finding enhances our understanding of how certain 1,3-dienes react under these specific oxythallation conditions.

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